C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
Overview
Description
Scientific Research Applications
Antifungal and Antibacterial Activity
- Compounds from the 1,3,4-thiadiazole group, including those with modifications at the thiadiazole moiety, have demonstrated a broad spectrum of biological activities. Notably, they possess antibacterial and antifungal properties, which make them candidates for addressing pathogenic fungi and bacteria resistant to current treatments. For example, a derivative was found to be highly active against pathogenic fungi, including Candida species resistant to azoles, and molds, showcasing its potential as a therapeutic agent for mycoses (Chudzik et al., 2019).
Antimicrobial and Antifilarial Potential
- Novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties, with some showing promising activity against black fungi and pathogenic bacteria. These findings indicate their potential application in combating microbial diseases, including those associated with higher mortality rates like COVID-19-associated pulmonary aspergillosis (CAPA) and mucormycosis (CAM) (Rashdan et al., 2022).
Enzyme Inhibition for Therapeutic Applications
- Research into the inhibition of enzymes like carbonic anhydrase (CA) by thiadiazole derivatives has highlighted their potential in treating disorders such as glaucoma, epilepsy, obesity, and cancer. These inhibitors offer a promising avenue for therapeutic intervention, displaying efficacy even without the typical sulfonamide group associated with CA inhibition (Altıntop et al., 2017).
Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and analyzed for their antiproliferative properties. Among them, specific derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their utility in cancer treatment. Molecular docking studies supported their potential mechanism of action against cancer and bacterial targets (Gür et al., 2020).
Corrosion Inhibition
- Pyrazolone derivatives, related in structure to thiadiazole compounds, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. This application demonstrates the versatility of thiadiazole derivatives and related compounds in industrial applications, protecting materials from corrosive damage (Fouda et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic nature .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets, which could suggest a similar mode of action .
Biochemical Pathways
Thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(4-propan-2-ylthiadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-4(2)6-5(3-7)10-9-8-6;/h4H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJBHVRSRLAKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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